![molecular formula C14H12BrNOS B5818798 N-(2-bromo-4-methylphenyl)-3-(2-thienyl)acrylamide](/img/structure/B5818798.png)
N-(2-bromo-4-methylphenyl)-3-(2-thienyl)acrylamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-3-(2-thienyl)acrylamide, commonly known as BPTAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTAA belongs to the class of acrylamides and has a molecular formula of C14H11BrNOS.
Mechanism of Action
The exact mechanism of action of BPTAA is not fully understood. However, studies have suggested that BPTAA may exert its anticancer activity by inhibiting tubulin polymerization, which is essential for cell division and growth. BPTAA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BPTAA has been found to affect various biochemical and physiological processes in cells. Studies have shown that BPTAA can disrupt the microtubule network, which is essential for cell division and migration. BPTAA has also been found to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
BPTAA has several advantages for lab experiments. It is easy to synthesize and has shown promising results in preclinical studies. However, BPTAA has certain limitations as well. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the research on BPTAA. One potential area of research is the development of BPTAA-based drugs for the treatment of breast cancer and other types of cancer. Another area of research is the investigation of the mechanism of action of BPTAA and its effects on various biochemical and physiological processes in cells. Additionally, more research is needed to determine the safety and efficacy of BPTAA in humans.
Synthesis Methods
The synthesis of BPTAA involves the reaction of 2-bromo-4-methylacetophenone and 2-thiophenecarboxylic acid with acryloyl chloride in the presence of a base. The reaction yields BPTAA as a yellow solid with a melting point of 146-148°C.
Scientific Research Applications
BPTAA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. BPTAA has been found to be particularly effective against breast cancer cells and has shown promising results in preclinical studies.
properties
IUPAC Name |
(E)-N-(2-bromo-4-methylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-10-4-6-13(12(15)9-10)16-14(17)7-5-11-3-2-8-18-11/h2-9H,1H3,(H,16,17)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBPAFRNIDELJI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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